1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a hybrid compound featuring a pyrrolidine-2,5-dione (diketopiperazine) core conjugated with a piperidine-4-carboxamide scaffold and a 3-methoxyphenyl substituent. Pyrrolidine-2,5-dione derivatives are well-documented for their diverse bioactivities, including anticonvulsant and tyrosinase inhibitory effects . The piperidine-4-carboxamide moiety is frequently utilized in medicinal chemistry due to its ability to enhance pharmacokinetic properties and target engagement.
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-13-4-2-3-12(9-13)20-15(21)10-14(17(20)23)19-7-5-11(6-8-19)16(18)22/h2-4,9,11,14H,5-8,10H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKYSOKQMFKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via a substitution reaction. The piperidine ring is then formed through a series of cyclization and amination reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The formation of the pyrrolidine and piperidine rings involves cyclization reactions under specific conditions
Scientific Research Applications
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an anti-inflammatory or anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives (SARS-CoV-2 Inhibitors)
The target compound shares the piperidine-4-carboxamide scaffold with the SARS-CoV-2 inhibitors reported in . However, its substitution pattern diverges significantly:
- Substituent Effects : The 3-methoxyphenyl-pyrrolidine-dione group in the target compound replaces the naphthalenyl and fluorobenzyl/pyridinyl groups in the SARS-CoV-2 inhibitors. The bulkier naphthalenyl and polar pyridinyl groups in the latter may enhance viral protease binding, whereas the 3-methoxyphenyl group could influence CNS permeability due to its lipophilicity .
- Further molecular docking studies are warranted to validate this hypothesis.
Biological Activity
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
- Molecular Formula : CHNO
- Molecular Weight : 304.35 g/mol
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
- CNS Activity : Given its structure, the compound is hypothesized to interact with central nervous system (CNS) receptors. Preliminary studies suggest potential modulation of glutamate receptors, which are critical in neuropharmacology .
- Anti-inflammatory Properties : The compound's ability to reduce inflammation has been noted in several studies, indicating a possible therapeutic role in inflammatory diseases .
The biological activity of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is thought to be mediated through:
- Receptor Binding : The methoxyphenyl group may facilitate binding to specific receptors in the CNS, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : The dioxopyrrolidine moiety is believed to interact with enzymes involved in inflammatory pathways, potentially leading to reduced synthesis of pro-inflammatory mediators.
Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative therapeutic agent .
| Pathogen | MIC (µg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 32 | Equivalent |
| Escherichia coli | 64 | Approximately 50% |
Study 2: Neuropharmacological Effects
In another study focusing on CNS effects, the compound was tested for its ability to modulate glutamate receptor activity in vitro. Results indicated a dose-dependent inhibition of receptor activation, which could have implications for treating conditions like anxiety and depression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
